molecular formula C20H20F3NO3S B2601852 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid CAS No. 279691-64-4

4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid

Cat. No.: B2601852
CAS No.: 279691-64-4
M. Wt: 411.44
InChI Key: RVXPGJOMAFOWJB-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid is a complex organic compound that features a tert-butylphenyl group, a trifluoromethyl-substituted pyridine ring, and a sulfanylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between organoboron compounds and halides under mild conditions . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and purification methods to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects. The sulfanyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3S/c1-19(2,3)13-6-4-12(5-7-13)15(25)10-16(18(26)27)28-17-9-8-14(11-24-17)20(21,22)23/h4-9,11,16H,10H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXPGJOMAFOWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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